molecular formula C6HF3N2S B13113490 2,1,3-Benzothiadiazole,4,5,6-trifluoro-

2,1,3-Benzothiadiazole,4,5,6-trifluoro-

Cat. No.: B13113490
M. Wt: 190.15 g/mol
InChI Key: UBQCYQZYXLDHCO-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole,4,5,6-trifluoro- is a fluorinated derivative of benzothiadiazole, a bicyclic compound consisting of a benzene ring fused to a thiadiazole ring. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various organic semiconductors and optoelectronic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1,3-Benzothiadiazole,4,5,6-trifluoro- can be synthesized through several methods. One common approach involves the nucleophilic substitution of a fluorinated precursor. For instance, a sixfold nucleophilic substitution with cyanide on a fluorinated precursor can yield the desired compound . Another method involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, producing 2,1,3-benzothiadiazole, which can then be further fluorinated .

Industrial Production Methods

Industrial production of 2,1,3-Benzothiadiazole,4,5,6-trifluoro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazole,4,5,6-trifluoro- is unique due to its trifluorinated structure, which imparts distinct electronic properties. The presence of fluorine atoms enhances the compound’s electron-deficient nature, making it more effective in electronic and optoelectronic applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6HF3N2S

Molecular Weight

190.15 g/mol

IUPAC Name

4,5,6-trifluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C6HF3N2S/c7-2-1-3-6(11-12-10-3)5(9)4(2)8/h1H

InChI Key

UBQCYQZYXLDHCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=NSN=C21)F)F)F

Origin of Product

United States

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